7-isopropyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
7-isopropyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C12H10F3N5O and its molecular weight is 297.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08374445 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Exposure and Health Impacts
New-Onset Asthma Associated With Chemical Exposure:
- A study focused on the health impacts of chemical exposure, specifically looking at new-onset asthma in workers exposed to certain chemical compounds within a chemical plant. The investigation, which involved workplace assessments and medical evaluations, identified a significant number of asthma cases linked to exposure to specific chemicals used in herbicide production. This research underscores the importance of monitoring and mitigating occupational exposure to potentially hazardous chemicals to prevent health issues such as asthma (Hnizdo et al., 2004).
Drug Metabolism and Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion of Ticagrelor:
- Another area of research related to your query involves the pharmacokinetics of ticagrelor, a medication used in preventing thrombotic events. The study explored how ticagrelor is absorbed, distributed, metabolized, and excreted in the human body, providing valuable information on the drug's behavior and its major metabolites. Such research is crucial for understanding the safety and efficacy of pharmacological agents, guiding dosing recommendations, and identifying potential interactions with other substances (Teng et al., 2010).
Properties
IUPAC Name |
11-propan-2-yl-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O/c1-6(2)19-4-3-8-7(9(19)21)5-16-11-17-10(12(13,14)15)18-20(8)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIBEKNIKUJOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C(C1=O)C=NC3=NC(=NN23)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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